5,6-dibromo-2-methyl-1H-benzo[d]imidazole
Overview
Description
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine atoms at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They are also known to bind and depolymerize tubulins in parasitic nematodes .
Mode of Action
It is known that benzimidazole derivatives can inhibit quorum sensing (qs), a bacterial cell-to-cell signaling system controlling virulence . This inhibition reduces bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of microtubules in parasitic nematodes, disrupting their cellular functions . They also inhibit the QS system in bacteria, affecting the regulation of virulence gene expression .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . They can disrupt the cellular functions of parasitic nematodes and reduce the virulence of bacteria .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
5,6-Dibromo-2-methyl-1H-benzo[d]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation and survival . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of DNA polymerases, thereby preventing DNA replication and cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in energy production and utilization . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole typically involves the bromination of 2-methylbenzimidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of the brominating agent. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of 2-methyl-1H-benzo[d]imidazole.
Substitution: Formation of 5,6-disubstituted-2-methyl-1H-benzo[d]imidazole derivatives.
Scientific Research Applications
Chemistry: 5,6-Dibromo-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties to the final products.
Comparison with Similar Compounds
- 5,6-Dichloro-2-methyl-1H-benzo[d]imidazole
- 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole
- 5,6-Diiodo-2-methyl-1H-benzo[d]imidazole
Comparison: Compared to its halogenated analogs, 5,6-dibromo-2-methyl-1H-benzo[d]imidazole exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can influence the compound’s chemical behavior and biological activity. The dibromo derivative may show different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
5,6-dibromo-2-methyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHINYYCVCHKEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571981 | |
Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89664-13-1 | |
Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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